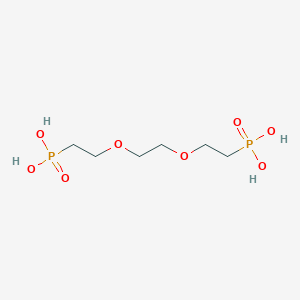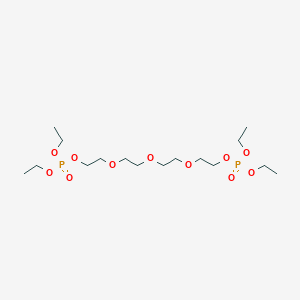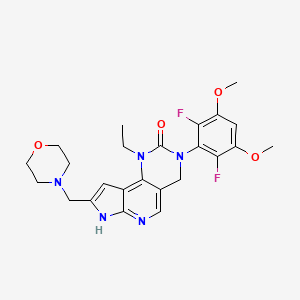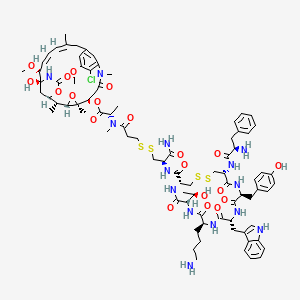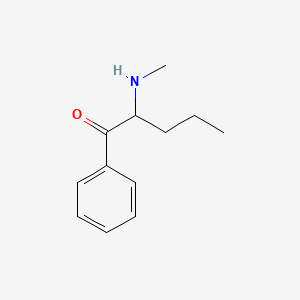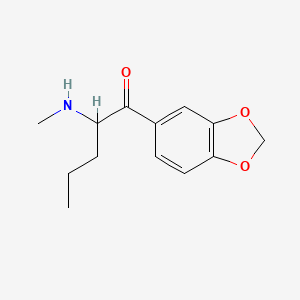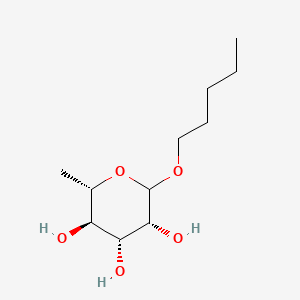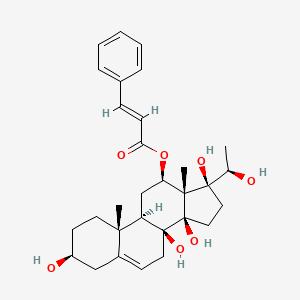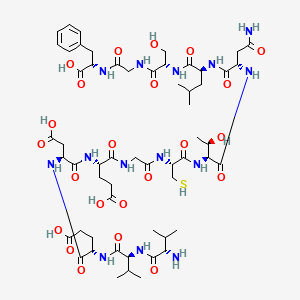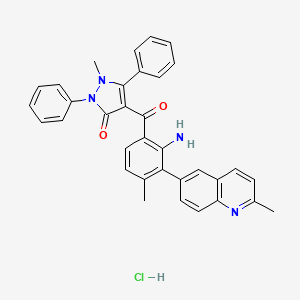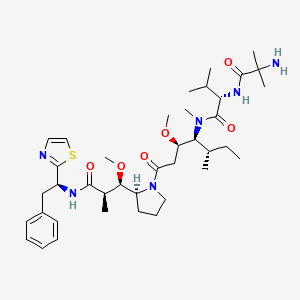
PF-06380101
Übersicht
Beschreibung
It functions as a microtubule inhibitor and is primarily used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy . This compound has shown excellent potency in tumor cell proliferation assays and possesses unique absorption, distribution, metabolism, and excretion (ADME) properties compared to other synthetic auristatin analogues .
Wissenschaftliche Forschungsanwendungen
PF-06380101 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der Mikrotubuli-Hemmung und Zytotoxizität verwendet.
Biologie: Wird in der Zellbiologie eingesetzt, um die Auswirkungen der Mikrotubuli-Hemmung auf die Zellteilung und -proliferation zu untersuchen.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe und Wirkstoff-Abgabesysteme eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Mikrotubuli-Polymerisation hemmt, was zu einer mitotischen Arretierung und anschließender Zelltod führt. Die Verbindung bindet an Tubulin und verhindert dessen Zusammenlagerung zu Mikrotubuli, die für die Zellteilung unerlässlich sind. Diese Störung der Mikrotubuli-Dynamik führt letztendlich zur Apoptose der Krebszellen .
Wirkmechanismus
Target of Action
PF-06380101 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
As a microtubule inhibitor , this compound binds to tubulin, the building block of microtubules, and inhibits its polymerization . This disrupts the formation and function of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . The disruption of the mitotic spindle leads to cell cycle arrest at the mitosis phase, preventing the cell from dividing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitosis phase . By inhibiting microtubule formation, this compound prevents the completion of mitosis, leading to cell cycle arrest . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor cell proliferation .
Pharmacokinetics
This compound exhibits differential Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to other synthetic auristatin analogues . After intravenous administration, this compound exhibits a mean systemic clearance rate and a volume of distribution, resulting in a terminal elimination half-life of approximately 6 hours . It preferentially distributes into human plasma relative to whole blood and is identified as a P-glycoprotein (P-gp) substrate .
Result of Action
The result of this compound’s action is the induction of apoptosis in tumor cells . By disrupting the cell cycle, this compound causes tumor cells to undergo programmed cell death, reducing tumor cell proliferation . This leads to a decrease in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of drug efflux pumps like P-glycoprotein (P-gp) can affect the intracellular concentration of the drug . Additionally, factors such as pH and the presence of certain enzymes can influence the stability and activity of the drug .
Biochemische Analyse
Biochemical Properties
PF-06380101 plays a crucial role in biochemical reactions by inhibiting microtubule polymerization. This compound interacts with tubulin, a protein that is essential for microtubule formation, thereby disrupting the microtubule network within cells. The interaction between this compound and tubulin prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis . Additionally, this compound is known to interact with P-glycoprotein (P-gp), a transporter protein that affects its distribution and clearance .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces mitotic arrest by disrupting the microtubule dynamics, which is essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing stress responses and activating apoptotic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the tubulin protein, inhibiting its polymerization into microtubules. This inhibition disrupts the microtubule network, leading to mitotic arrest and apoptosis . This compound also acts as a substrate for P-glycoprotein, which affects its intracellular concentration and distribution . The compound’s cytotoxic effects are mediated through the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits a terminal elimination half-life of approximately 6 hours in vivo . Its stability and degradation are influenced by various factors, including temperature and solvent conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects, leading to prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mitotic arrest and apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal tissues and organs . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 . These interactions affect the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with P-glycoprotein (P-gp) . This transporter protein affects the compound’s localization and accumulation, influencing its therapeutic efficacy and toxicity . This compound preferentially distributes into human plasma relative to whole blood, highlighting its selective distribution within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . The compound’s activity and function are influenced by its localization within the cell, with its cytotoxic effects being mediated through the disruption of the microtubule network . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PF-06380101 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Dolastatin 10 umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Dolastatin 10 wird als Ausgangsmaterial verwendet.
Chemische Modifikationen: Verschiedene chemische Gruppen werden hinzugefügt oder modifiziert, um die zytotoxischen Eigenschaften und die Stabilität der Verbindung zu verbessern.
Reinigung: Das Endprodukt wird mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Bildung von Verunreinigungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-06380101 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die chemische Struktur zu modifizieren und ihre zytotoxischen Eigenschaften zu verbessern.
Substitution: Substitutionsreaktionen werden eingesetzt, um verschiedene funktionelle Gruppen in das Molekül einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Es werden übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verbesserten zytotoxischen Eigenschaften und Stabilität .
Vergleich Mit ähnlichen Verbindungen
PF-06380101 ist im Vergleich zu anderen Auristatin-Analoga aufgrund seiner verbesserten Wirksamkeit und unterschiedlichen ADME-Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Monomethyl-Auristatin E (MMAE): Ein weiteres Auristatin-Analog, das in ADCs verwendet wird, jedoch mit unterschiedlichen ADME-Eigenschaften.
Monomethyl-Auristatin F (MMAF): Ähnlich wie MMAE, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Dolastatin 10: Das Naturprodukt, von dem this compound abgeleitet ist, jedoch mit geringerer Wirksamkeit und Stabilität
This compound zeichnet sich durch seine überlegene Zytotoxizität und Stabilität aus, was es zu einem wertvollen Bestandteil bei der Entwicklung von gezielten Krebstherapien macht .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436391-86-4 | |
| Record name | PF-06380101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06380101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


